N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly in antifungal and anticancer applications. The molecular formula of this compound is C19H21N5O2S, with a molecular weight of approximately 373.47 g/mol .
Chemical Structure and Properties
The structural complexity of this compound includes:
- Triazole Ring : Known for its pharmacological relevance.
- Ethoxyphenyl Group : Contributes to lipophilicity and potential receptor interactions.
- Sulfanyl Acetamide Moiety : May enhance biological activity through various mechanisms.
Biological Activity
This compound exhibits a range of biological activities:
Antifungal Activity
Triazole derivatives are recognized for their antifungal properties. Preliminary studies suggest that this compound may inhibit fungal growth by disrupting cell membrane integrity or interfering with ergosterol biosynthesis .
Anticancer Potential
Research indicates that compounds with triazole structures can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar triazole derivatives demonstrate significant inhibition of cell proliferation in human cancer cell lines . The mechanism may involve the induction of apoptosis or cell cycle arrest.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.
- Receptor Interaction : It may act as an antagonist or agonist at various biological receptors.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruption in replication and transcription processes .
Case Studies and Research Findings
Several studies have explored the biological effects of triazole derivatives similar to N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-y)-4H -1,2,4-triazol -3-y]sulfanyl}acetamide:
Study 1: Anticancer Activity
A study evaluated the cytotoxicity of triazole derivatives against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Study 2: Antifungal Efficacy
In another investigation, a series of triazole compounds were tested against Candida species. The results demonstrated that some derivatives showed significant antifungal activity with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Triazole A | Simple triazole | Moderate antifungal |
Triazole B | Ethoxy group | Strong anticancer |
N-(2-Ethoxyphenyl)-... | Complex structure | High potential for both antifungal and anticancer activities |
Properties
CAS No. |
557063-66-8 |
---|---|
Molecular Formula |
C19H21N5O2S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H21N5O2S/c1-3-24-18(14-9-11-20-12-10-14)22-23-19(24)27-13-17(25)21-15-7-5-6-8-16(15)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,25) |
InChI Key |
IHFBAWVZBOPYLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C3=CC=NC=C3 |
Origin of Product |
United States |
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